molecular formula C38H69NO13 B1669154 Clarithromycin CAS No. 81103-11-9

Clarithromycin

Cat. No. B1669154
CAS RN: 81103-11-9
M. Wt: 748 g/mol
InChI Key: AGOYDEPGAOXOCK-KCBOHYOISA-N
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Description

Clarithromycin is a semi-synthetic macrolide antibiotic that is used to treat a wide range of bacterial infections. It is derived from the erythromycin molecule and has a similar mode of action. Clarithromycin has a broad spectrum of activity, including Gram-positive and Gram-negative bacteria, atypical bacteria, and some anaerobes. It is used to treat a variety of infections, including respiratory tract infections, skin infections, and sexually transmitted diseases.

Scientific research applications

1. Antibacterial Activity: Clarithromycin has been extensively studied for its antibacterial properties against a wide range of pathogens. Research has shown that Clarithromycin exhibits potent activity against Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus​​​​​​.

2. Antimicrobial Resistance: Studies have investigated the effectiveness of Clarithromycin in combating antimicrobial resistance, particularly in the context of respiratory tract infections. It has been found that Clarithromycin can overcome resistance mechanisms and remains effective against resistant strains of bacteria​​​​.

3. Immunomodulatory Effects: Clarithromycin has been studied for its immunomodulatory properties, which include the ability to suppress inflammatory cytokines and enhance immune responses. Research suggests that Clarithromycin may have potential applications in the treatment of inflammatory and autoimmune diseases​​​​​​.

4. Anti-inflammatory Effects: Several studies have explored the anti-inflammatory effects of Clarithromycin, particularly in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Clarithromycin has been shown to reduce airway inflammation and improve clinical outcomes in patients with these conditions​​​​​​.

5. Cystic Fibrosis: Research has investigated the role of Clarithromycin in the management of cystic fibrosis (CF). Studies suggest that Clarithromycin may have beneficial effects on lung function and respiratory exacerbations in patients with CF, possibly due to its antibacterial and anti-inflammatory properties​​​​​​.

6. Helicobacter pylori Eradication: Clarithromycin is commonly used as part of combination therapy for the eradication of Helicobacter pylori, a bacterium implicated in gastric ulcers and gastritis. Research has evaluated various treatment regimens involving Clarithromycin and its effectiveness in H. pylori eradication​​​​​​.

7. Antifungal Activity: In addition to its antibacterial properties, Clarithromycin has been investigated for its antifungal activity. Studies have demonstrated its efficacy against certain fungal pathogens, suggesting potential applications in the treatment of fungal infections​​​​.

8. Pharmacokinetics and Pharmacodynamics: Research on Clarithromycin includes pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and improve clinical outcomes. These studies provide valuable insights into the drug's absorption, distribution, metabolism, and excretion, as well as its interaction with target pathogens​​​​​​.

9. Synergistic Effects: Clarithromycin has been studied in combination with other antimicrobial agents to assess potential synergistic effects against bacterial infections. Combinatorial approaches aim to enhance efficacy, overcome resistance, and minimize adverse effects associated with monotherapy​​​​​​.

10. Veterinary Medicine: Clarithromycin's applications extend to veterinary medicine, where it is used in the treatment of bacterial infections in companion animals and livestock. Research in this area focuses on optimizing dosing regimens and evaluating efficacy and safety profiles in veterinary species​​​​.

These findings highlight the diverse scientific research applications of Clarithromycin, ranging from its antibacterial and immunomodulatory properties to its potential therapeutic benefits in various medical conditions and veterinary settings.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
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InChI Key

AGOYDEPGAOXOCK-KCBOHYOISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
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Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
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Molecular Formula

C38H69NO13
Source PubChem
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DSSTOX Substance ID

DTXSID3022829
Record name Clarithromycin
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Molecular Weight

748.0 g/mol
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Physical Description

Solid
Record name Clarithromycin
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Solubility

2.17e-01 g/L
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Mechanism of Action

Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound. Like other macrolides, it then penetrates bacteria cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking translocation of aminoacyl transfer-RNA and polypeptide synthesis. Clarithromycin also inhibits the hepatic microsomal CYP3A4 isoenzyme and P-glycoprotein, an energy-dependent drug efflux pump., Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.
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Product Name

Clarithromycin

Color/Form

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol

CAS RN

81103-11-9, 116836-41-0
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Melting Point

217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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